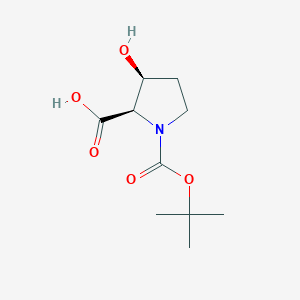

Boc-cis-3-hydroxy-D-proline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-80-9 | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Determinants of Boc Cis 3 Hydroxy D Proline

Influence of cis-Configuration and 3-Hydroxyl Group on Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring of proline is not flat but exists in one of two preferred puckered conformations, known as Cγ-exo (down) or Cγ-endo (up). The introduction of a hydroxyl group at the 3-position, as in Boc-cis-3-hydroxy-D-proline, has a profound impact on this conformational preference. The cis-configuration places the hydroxyl group and the carboxyl group on the same side of the ring, which, along with the stereoelectronic effects of the electronegative oxygen atom, dictates the ring's pucker. nih.gov

Specifically, the presence of an electronegative substituent like a hydroxyl group can induce a gauche effect, which stabilizes a conformation where the hydroxyl group and a vicinal electronegative atom or group are at a 60° dihedral angle. nih.govwikipedia.orgchemeurope.com This effect, arising from hyperconjugation between the C-H bonding orbital and the C-O antibonding orbital, often leads to a preference for a specific ring pucker. nih.govacs.org For 4-hydroxyprolines, a 4(R) substituent favors a Cγ-exo pucker, while a 4(S) substituent favors a Cγ-endo pucker. nih.govwisc.edu While detailed studies specifically on this compound's pucker are less common in the provided results, the principles governing substituted prolines suggest that the cis-3-hydroxyl group will similarly lock the ring into a preferred, but different, conformation compared to its trans isomer or the 4-hydroxyproline (B1632879) counterparts. researchgate.net This conformational rigidity is a key feature that is exploited in peptide design.

Conformational Analysis of Peptides Incorporating this compound Residues

The defined ring pucker of modified prolines like this compound makes them powerful tools for influencing the secondary structure of peptides.

Induction of Peptide Secondary Structures (e.g., Beta-Hairpins, Beta-Turns)

The incorporation of cis-3-hydroxy-D-proline can play a significant role in the three-dimensional structure of peptides. nih.govresearchgate.net Its constrained conformation can act as a potent inducer of β-turns and β-hairpins. nih.govresearchgate.netmdpi.com For example, NMR studies have shown that a peptide containing cis-3-hydroxy-D-proline (with the hydroxyl group protected) displayed a stable β-hairpin structure. nih.govresearchgate.net The rigid ring structure restricts the available values for the peptide backbone dihedral angles (Φ and Ψ), pre-organizing the peptide chain into a turn. mdpi.com

Impact on Prolyl Amide cis/trans Isomerization Equilibrium

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the slow isomerization between these two states is often a rate-limiting step in protein folding. pnas.org Substituents on the proline ring can significantly influence this equilibrium. nih.govacs.org The electronegative 3-hydroxyl group in this compound can alter the electronic properties of the ring and the amide bond, thereby affecting the relative stability of the cis and trans isomers. acs.orgnih.gov Studies on related hydroxyprolines have shown that such substitutions can tune the cis/trans ratio. nih.govwisc.edu For instance, while the 4-hydroxyl group of 4-Hyp increases the trans/cis ratio by about 50% compared to a standard proline, the 3-hydroxyl group was found to have a negligible effect on the ratio in a model peptide, suggesting its influence is more subtle or context-dependent. wisc.edu However, other studies on 3-hydroxyproline (B1217163) derivatives with different substituents have demonstrated a dramatic effect on the kinetics of isomerization, indicating that the stereochemistry at the C3 position is indeed critical. nih.gov

Role of Intramolecular Hydrogen Bonding in Peptide Folding and Stability

The 3-hydroxyl group is strategically positioned to act as a hydrogen bond donor or acceptor, which can be crucial for stabilizing folded peptide structures. nih.govresearchgate.net In a peptide containing deprotected cis-3-hydroxy-D-proline, the hydroxyl group was observed to form an intramolecular hydrogen bond in a polar solvent. nih.govresearchgate.net This interaction disrupted a β-hairpin and stabilized a different structure, a pseudo β-turn, demonstrating the powerful and solvent-dependent role of the hydroxyl group in dictating the final peptide conformation. nih.govresearchgate.net Such intramolecular hydrogen bonds can lock a peptide into a specific fold, enhancing its stability and biological activity. acs.orgnih.gov

Stereoelectronic Effects and Pyrrolidine Ring Puckering in Hydroxyprolines

Stereoelectronic effects are crucial in determining the conformational preferences of substituted prolines. nih.govacs.orgwisc.edu The primary influence is the gauche effect, where the interaction between electronegative substituents on adjacent carbons stabilizes a gauche conformation (60° dihedral angle) over an anti one (180°). wikipedia.orgchemeurope.com In hydroxyprolines, the electronegative hydroxyl group withdraws electron density, leading to a stabilization of the pucker that places the C-O bond gauche to a vicinal C-C or C-N bond. nih.govwisc.edu

This effect is highly dependent on the stereochemistry. For example, a 4(R) substituent stabilizes a Cγ-exo pucker, which is favorable for incorporation in the Yaa position of a collagen triple helix. wisc.edunih.gov Conversely, a 4(S) substituent stabilizes a Cγ-endo pucker. wisc.edu For 3-hydroxyproline, the gauche effect also dictates a preferred pucker, which in turn leads to main-chain dihedral angles that can be either stabilizing or destabilizing depending on the context of the larger peptide structure. researchgate.netwisc.edunih.gov The interplay between the ring pucker, the peptide bond isomerization state, and other interactions ultimately determines the structural stability. nih.gov

| Feature | Effect of 4(R)-Hydroxylation | Effect of 3-Hydroxylation |

| Preferred Ring Pucker | Cγ-exo nih.govwisc.edunih.gov | Dependent on stereochemistry, but constrains pucker researchgate.netwisc.edu |

| Peptide Bond | Favors trans isomer nih.gov | Can have varying effects on cis/trans ratio nih.govwisc.edu |

| Collagen Stability (Yaa position) | Markedly stabilizing wisc.edunih.gov | Destabilizing wisc.edunih.gov |

| Primary Stabilizing Force | Gauche effect / Stereoelectronic effects nih.govwisc.edu | Inductive effects, potential for H-bonding wisc.edunih.gov |

Advanced Methodologies for Isomeric Recognition and Separation of Hydroxyproline (B1673980) Stereoisomers

The various stereoisomers of hydroxyproline often have distinct biological roles, making their separation and identification critical. A range of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for separating hydroxyproline isomers. nih.govresearchgate.netnih.gov

Chiral Stationary Phases (CSPs): Columns with a chiral selector chemically bonded to the solid support can directly separate enantiomers and diastereomers. nih.gov

Chiral Ligand Exchange Chromatography (CLEC): This technique uses a mobile phase containing a chiral ligand (like L-proline or L-hydroxyproline) and a metal ion (e.g., Cu(II)). scielo.brtandfonline.com Diastereomeric complexes are formed in solution, which can then be separated on a standard reversed-phase column. scielo.br

Pre-column or Post-column Derivatization: Isomers can be derivatized with a chiral reagent (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, or FDVA) to create diastereomeric products that are separable on achiral columns. researchgate.netmdpi.com Derivatization with fluorescent tags like 9-fluorenylmethylchloroformate (FMOC-Cl) or 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD) is also used for sensitive detection. tandfonline.commdpi.comcore.ac.uk

Other Techniques:

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), can separate derivatized hydroxyproline isomers. mdpi.com

Capillary Electrophoresis (CE): CE offers high-resolution separation and has been successfully used to resolve all four stereoisomers of 4-hydroxyproline after derivatization, often using cyclodextrins as chiral selectors. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and recognition of isomers. The chemical shifts and coupling constants of the ring protons are highly sensitive to the stereochemistry and ring pucker, allowing for definitive identification. nih.govresearchgate.netpnas.org

Mass Spectrometry (MS): Advanced MS techniques, such as Electron Activated Dissociation (EAD), can generate diagnostic fragment ions that allow for the confident differentiation of isomers like 3-Hyp and 4-Hyp within a peptide sequence, even without chromatographic separation. sciex.com

| Method | Principle | Application Example |

| Chiral HPLC | Direct separation on a chiral stationary phase or via chiral ligand exchange. nih.govscielo.br | Separation of all eight stereoisomers of hydroxyproline after derivatization with L-FDVA. researchgate.net |

| Gas Chromatography (GC-MS) | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. mdpi.com | Chiral separation of D,L-proline and various 3- and 4-hydroxyproline stereoisomers. mdpi.com |

| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility, often with a chiral selector. core.ac.uk | Separation of the four stereoisomers of 4-Hyp using methyl-γ-cyclodextrin as a chiral selector. core.ac.uk |

| NMR Spectroscopy | Distinguishes isomers based on differences in the magnetic environments of their nuclei. nih.govpnas.org | Determining the cis/trans prolyl amide ratio and ring pucker conformation. pnas.orgwisc.edu |

Chiral Discrimination via Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS)

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) has emerged as a powerful technique for the discrimination of chiral isomers. While direct studies on this compound are not explicitly detailed, research on related proline derivatives provides significant insights into the methodology's potential. A study on the recognition of D-/L-proline, cis-/trans-4-hydroxyproline, and their N-Boc derivatives demonstrated that TIMS-MS can effectively distinguish between stereoisomers. acs.orgnih.gov

This method relies on the formation of noncovalent complexes between the analyte and a chiral selector, often in the presence of a metal ion. The resulting diastereomeric complexes exhibit different collision cross-sections (CCS) in the gas phase, allowing for their separation based on their ion mobility. For instance, the enantiomers of N-Boc-4-hydroxyproline were successfully separated by forming complexes with natamycin (B549155) and various metal ions such as Li+, Na+, K+, Mn2+, and Ba2+. acs.orgnih.gov The differing mobilities of these complexes, as measured by TIMS, enable both qualitative identification and relative quantification of the enantiomers. acs.orgnih.gov

Furthermore, tandem mass spectrometry (MS/MS) analysis of the mobility-separated complexes can provide information about their gas-phase structures, revealing that even with identical fragmentation patterns, the energy required for dissociation can differ, implying distinct rigid geometries. nih.gov This high-speed, high-selectivity method offers a promising strategy for the chiral analysis of compounds like this compound without the need for chromatographic separation or chemical derivatization. acs.orgnih.gov

Chromatographic and Spectroscopic Techniques for Stereoisomer Elucidation

Chromatographic and spectroscopic techniques are fundamental to the elucidation of the stereoisomers of this compound and related compounds. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a widely used method for separating enantiomers and diastereomers. mdpi.com The resolution of β-lactams derivatized with N-(Boc)-L-proline highlights the utility of this approach in separating diastereomeric mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformation of these molecules in solution. One-dimensional and two-dimensional NMR experiments, such as 2D EXSY, are employed to characterize equilibrating rotamers and determine diastereomeric excess. nih.gov For hydroxyproline derivatives, NMR data, including chemical shifts and coupling constants, provide definitive information about the cis or trans configuration of the substituents on the pyrrolidine ring. researchgate.net For example, the coupling constant between H-2 and H-3 in cis-3-hydroxy-L-proline has been reported to be around 4.1-4.2 Hz, distinguishing it from the trans isomer. researchgate.net

Optical rotation is another key spectroscopic property used to characterize chiral compounds. For this compound, a specific rotation value of [a]D20 = +95 ± 2º (c=1 in CHCl3) has been reported, which is a characteristic physical constant for this particular enantiomer. chemimpex.com

X-ray crystallography provides the most definitive evidence of stereochemistry and solid-state conformation. nih.gov Although a specific crystal structure for this compound was not found in the provided search results, studies on related proline analogs, such as N-Boc-2-methylproline, have revealed their solid-state conformations, including the presence of intramolecular hydrogen bonding. beilstein-journals.org

The combination of these chromatographic and spectroscopic methods allows for a comprehensive understanding of the stereochemical and conformational properties of this compound, which is essential for its effective use in various scientific applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅ | chemimpex.com |

| Molecular Weight | 231.25 | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 97% (NMR) | chemimpex.com |

| Optical Rotation | [a]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Table 2: Representative ¹H NMR Data for Hydroxyproline Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Solvent | Source |

| cis-3-hydroxy-L-proline | H-2 | 4.19 | d | 4.1 | D₂O | researchgate.net |

| cis-3-hydroxy-L-proline | H-3 | 4.80 | m | D₂O | researchgate.net | |

| cis-3-hydroxy-L-proline | H-4α | 2.22 | m | D₂O | researchgate.net | |

| cis-3-hydroxy-L-proline | H-4β | 2.52 | m | D₂O | researchgate.net | |

| cis-3-hydroxy-L-proline | H-5α | 3.52 | m | D₂O | researchgate.net | |

| cis-3-hydroxy-L-proline | H-5β | 3.63 | m | D₂O | researchgate.net |

Applications of Boc Cis 3 Hydroxy D Proline in Advanced Chemical and Biomedical Research

Utilization in Peptide and Peptidomimetic Design and Synthesis

The incorporation of Boc-cis-3-hydroxy-D-proline into peptide chains is a key strategy for manipulating the structure and function of the resulting molecules. The Boc protecting group enhances its stability and solubility, making it highly compatible with standard peptide synthesis protocols. chemimpex.com

Engineering of Biologically Active Peptides and Pharmaceutical Leads

This compound is a valuable building block in the synthesis of biologically active peptides and the development of pharmaceutical leads. chemimpex.com Its unique structural properties make it a key component in designing therapeutic agents that can target specific biological pathways with enhanced efficacy and selectivity. chemimpex.com The presence of the hydroxylated proline derivative can influence the peptide's conformation, which is crucial for its interaction with biological targets and, consequently, its therapeutic activity. chemimpex.comchemimpex.com

Construction of Conformationally Constrained Peptide and Protein Scaffolds

| Condition | Solvent | Resulting Conformation |

| Hydroxyl group protected (benzyl ether) | CDCl₃ | β-hairpin structure |

| Hydroxyl group protected (benzyl ether) | DMSO-d₆ | β-hairpin structure |

| Hydroxyl group deprotected | CDCl₃ | Retained β-hairpin structure |

| Hydroxyl group deprotected | DMSO-d₆ | Disruption of the β-hairpin to form a pseudo β-turn-like nine-membered ring structure, involving an intramolecular hydrogen bond with the hydroxyl group. |

This table summarizes the findings from a conformational study on peptides containing cis-3-hydroxy-d-proline, demonstrating the influence of the hydroxyl group and solvent polarity on the peptide's three-dimensional structure. nih.gov

Role in the Synthesis of Complex Cyclic Peptides and Natural Products

This amino acid derivative is frequently employed in the synthesis of various natural products and serves as a critical building block for creating cyclic peptides. chemimpex.com Cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts, and the inclusion of this compound can help induce the necessary turns for efficient cyclization. chemimpex.com Its compatibility with standard coupling reagents facilitates its incorporation into complex peptide sequences destined for cyclization or as part of a larger natural product synthesis. chemimpex.com

Contributions to Structure-Activity Relationship (SAR) Studies of Peptide Ligands

Proline chimeras, including 3-substituted prolines, are powerful tools for conducting structure-activity relationship (SAR) studies of biologically active peptides. nih.govmdpi.com By systematically incorporating this compound into a peptide ligand, researchers can probe how the induced conformational changes affect binding affinity and biological activity. This provides valuable information on the optimal three-dimensional structure required for a specific molecular interaction, guiding the design of more potent and selective peptide-based drugs. nih.gov

Impact in Medicinal Chemistry and Drug Discovery Programs

This compound: A Versatile Building Block in Advanced Chemical and Biomedical Research

The unique structural features of this compound, a synthetic amino acid derivative, have positioned it as a valuable component in the development of novel therapeutic agents and as a tool in asymmetric synthesis. Its constrained pyrrolidine (B122466) ring and the presence of a hydroxyl group allow for the precise control of molecular architecture, leading to compounds with enhanced biological activity and selectivity.

Applications in Advanced Chemical and Biomedical Research

The incorporation of this compound into various molecular frameworks has been a key strategy in medicinal chemistry and biotechnology. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a versatile building block in the synthesis of complex molecules. chemimpex.com

Rational Design of Therapeutic Agents with Enhanced Efficacy and Selectivity

The rigid structure of the proline ring in this compound provides a strategic advantage in the rational design of therapeutic agents. By introducing this conformational constraint, chemists can reduce the flexibility of peptide-based drugs, thereby locking them into a bioactive conformation that can lead to higher potency and selectivity for their biological targets. The hydroxyl group offers an additional point for modification, allowing for the fine-tuning of a molecule's physicochemical properties to improve its efficacy and pharmacokinetic profile.

Research in Neuroprotection and Neurodegenerative Disease Therapeutics

The unique properties of this compound make it a valuable tool in neuroscience research, particularly in the investigation of neuroprotective strategies and the development of therapeutics for neurodegenerative diseases. chemimpex.com Its incorporation into peptides and small molecules allows for the exploration of structure-activity relationships in compounds targeting neurological disorders. chemimpex.com

The pyrrolidine scaffold, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) targets. nih.govnih.govresearchgate.net This is attributed to its three-dimensional structure, which allows for the creation of molecules that can effectively interact with the complex binding sites of neurological receptors and enzymes. nih.govnih.govresearchgate.net Derivatives of the pyrrolidine ring are found in a number of FDA-approved drugs, highlighting the therapeutic potential of this structural motif. nih.gov

Synthesis of Histamine (B1213489) H3 Receptor Antagonists

Histamine H3 receptors are implicated in a variety of neurological disorders, making them an attractive target for drug development. Research has demonstrated the use of hydroxyproline (B1673980) derivatives in the synthesis of potent and selective histamine H3 receptor antagonists. While a specific study utilized trans-4-hydroxy-L-proline as the starting material, the principles of stereochemical manipulation and functionalization are broadly applicable to other hydroxyproline isomers like the cis-3-hydroxy-D-proline derivative.

In one reported synthesis, a hydroxyproline-based core was central to the creation of a complex antagonist. nih.gov The synthesis involved strategic inversions of stereocenters to achieve the desired final configuration of the pyrrolidine ring. nih.gov This highlights the importance of chiral building blocks like hydroxyproline derivatives in constructing enantiomerically pure and biologically active molecules.

Development of DNA-Mimicking Pyrrolidine Peptide Nucleic Acid (PNA) Analogs

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone. Their unique chemical properties, such as high stability and strong binding affinity, make them promising candidates for applications in diagnostics and gene therapy. The conformational restriction of the pyrrolidine ring has been exploited to create novel PNA analogs with enhanced properties.

A study detailed the synthesis of a conformationally restricted PNA monomer from cis-4-hydroxy-D-proline, a close structural analog of cis-3-hydroxy-D-proline. The synthesis involved a multi-step process to construct the pyrrolidine-based backbone, which was then incorporated into a PNA oligomer. The resulting pyrrolidine-based PNA demonstrated improved binding affinity towards complementary DNA and RNA strands compared to standard PNA. This research underscores the potential of using hydroxylated proline derivatives like this compound to create sophisticated DNA-mimicking structures with tailored properties.

Applications in the Synthesis of Biologically Important Macrocyclic Dilactones

While direct evidence for the use of this compound in the synthesis of macrocyclic dilactones is not prevalent in the reviewed literature, its properties as a chiral building block suggest its potential utility in this area. The defined stereochemistry and the hydroxyl group for further functionalization make it a suitable starting material for the construction of complex macrocyclic structures.

Strategic Incorporation as Privileged Pharmacophores in Drug Development

The pyrrolidine ring system, the core of this compound, is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.netfrontiersin.org This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The three-dimensional and conformationally restricted nature of the pyrrolidine ring allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with protein binding sites. nih.govnih.govresearchgate.net

This scaffold is particularly prominent in drugs targeting the central nervous system. nih.gov The ability to control the stereochemistry of the pyrrolidine ring, as offered by enantiomerically pure starting materials like this compound, is crucial for achieving target selectivity and reducing off-target effects. nih.gov

Catalytic Applications in Asymmetric Organic Synthesis

Proline and its derivatives are well-established as powerful organocatalysts in a variety of asymmetric reactions, facilitating the formation of chiral molecules with high enantioselectivity. nih.gov These catalysts operate through enamine or iminium ion intermediates, mimicking the function of natural enzymes. nih.gov

Research into the catalytic activity of various hydroxyproline isomers has provided insights into how the position and stereochemistry of the hydroxyl group influence the outcome of these reactions. A study investigating the use of different hydroxyprolines as catalysts in aldol (B89426), Michael, and Mannich reactions revealed that the catalytic performance is highly dependent on the specific isomer.

For the aldol addition, cis-3-hydroxyproline demonstrated an enhancement in stereoselectivity compared to L-proline, achieving a 74% enantiomeric excess (ee) with 91% conversion. In contrast, for the Michael addition, the trans-3-hydroxyproline isomer proved to be more effective. These findings highlight the subtle but significant impact of the hydroxyl group's orientation on the transition state of the reaction, thereby influencing the stereochemical outcome. While this study did not use the Boc-protected form of the amino acid as the catalyst itself, the results are directly relevant to the inherent catalytic potential of the cis-3-hydroxyproline core structure.

Below is a table summarizing the results for the aldol addition reaction with different hydroxyproline catalysts:

| Catalyst | Conversion (%) | Enantiomeric Excess (%) |

| L-proline | 100 | 65 |

| cis-3-hydroxyproline | 91 | 74 |

| trans-3-hydroxyproline | 75 | 39 |

| cis-4-hydroxyproline | 100 | 57 |

| trans-4-hydroxyproline | 100 | 55 |

Catalytic Applications in Asymmetric Organic Synthesis

Organocatalysis Employing Hydroxyproline-Based Systems

Hydroxyproline and its derivatives have emerged as powerful organocatalysts, promoting a variety of asymmetric reactions. The presence of the hydroxyl group can significantly influence the stereochemical outcome of a reaction through the formation of hydrogen bonds in the transition state. While specific studies focusing exclusively on this compound are limited, research on its enantiomer, cis-3-hydroxy-L-proline, provides valuable insights into its catalytic potential. It is a well-established principle in asymmetric catalysis that the use of an opposite enantiomer of a catalyst will lead to the formation of the opposite enantiomer of the product, generally with comparable efficiency and stereoselectivity.

One study investigated the catalytic activity of various hydroxy-L-proline isomers in the aldol reaction between p-nitrobenzaldehyde and acetone. The results, summarized in the table below, demonstrate that cis-3-hydroxy-L-proline can effectively catalyze this transformation, yielding the corresponding aldol product with good conversion and enantioselectivity.

Table 1: Aldol Reaction of p-Nitrobenzaldehyde and Acetone Catalyzed by Hydroxy-L-proline Isomers

| Catalyst | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-proline | 24 | 100 | 65 |

| cis-3-hydroxy-L-proline | 24 | 91 | 74 |

| trans-3-hydroxy-L-proline | 20 | 75 | 39 |

| cis-4-hydroxy-L-proline | 18 | 100 | 55 |

| trans-4-hydroxy-L-proline | 18 | 100 | 57 |

This table was created based on data from a study on hydroxy-L-prolines as asymmetric catalysts.

The data suggests that the position and stereochemistry of the hydroxyl group on the proline ring have a notable impact on the catalyst's performance. The cis-3-hydroxy isomer exhibited higher enantioselectivity compared to L-proline and other hydroxyproline isomers in this specific reaction.

Stereoselective Reactions Catalyzed by this compound Derivatives

Derivatives of this compound are anticipated to be effective catalysts for a range of stereoselective reactions, including Mannich and Michael additions. The Boc protecting group enhances solubility in organic solvents, a desirable property for many catalytic applications.

The aforementioned study on hydroxy-L-proline isomers also explored their use in the Mannich reaction of p-nitrobenzaldehyde, acetone, and p-anisidine. The results for the cis-3-hydroxy-L-proline catalyst are presented below.

Table 2: Mannich Reaction Catalyzed by cis-3-hydroxy-L-proline

| Catalyst | Time (days) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-proline | 2 | 88 | 54 |

| cis-3-hydroxy-L-proline | 2 | 87 | 20 |

This table was created based on data from a study on hydroxy-L-prolines as asymmetric catalysts.

In this particular Mannich reaction, cis-3-hydroxy-L-proline showed high conversion but lower enantioselectivity compared to L-proline. This highlights that the optimal catalyst structure can be highly dependent on the specific reaction type and substrates involved.

Furthermore, the study investigated the Michael addition of nitromethane (B149229) to an α,β-unsaturated aldehyde.

Table 3: Michael Addition Catalyzed by cis-3-hydroxy-L-proline

| Catalyst | Time (days) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-proline | 2 | 100 | 25 |

| cis-3-hydroxy-L-proline | 2 | 100 | 27 |

This table was created based on data from a study on hydroxy-L-prolines as asymmetric catalysts.

In the Michael addition, cis-3-hydroxy-L-proline demonstrated excellent conversion and slightly higher enantioselectivity than L-proline, suggesting its potential utility in this class of carbon-carbon bond-forming reactions. The development of derivatives of this compound could further enhance the stereochemical control in these and other important organic transformations.

Mechanistic Investigations of Hydroxyproline-Catalyzed Transformations

The mechanism of proline- and hydroxyproline-catalyzed reactions is generally understood to proceed through an enamine intermediate. wikipedia.org This catalytic cycle is a cornerstone of organocatalysis. In the case of an aldol reaction, the catalytic cycle can be summarized as follows:

Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone or aldehyde donor to form an enamine intermediate.

Nucleophilic Attack: The enamine, being a nucleophilic species, attacks the carbonyl carbon of an aldehyde acceptor.

Hydrolysis: The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst.

The stereoselectivity of these reactions is controlled in the C-C bond-forming step. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome, where a six-membered, chair-like transition state is proposed. wikipedia.org In this transition state, the substituents of the reactants and the catalyst orient themselves to minimize steric interactions, leading to the preferential formation of one stereoisomer.

The hydroxyl group in hydroxyproline derivatives can play a crucial role in stabilizing the transition state through hydrogen bonding with the acceptor molecule. This additional interaction can enhance the rigidity of the transition state assembly, leading to higher levels of stereocontrol compared to unsubstituted proline. The precise effect of the hydroxyl group depends on its position and stereochemistry (cis or trans), as it influences the geometry of the transition state and the accessibility of the reacting centers. Computational studies on proline-related catalysts have supported the importance of hydrogen bonding and the specific conformation of the pyrrolidine ring in determining the stereoselectivity of the reaction.

Computational and Advanced Spectroscopic Investigations of Boc Cis 3 Hydroxy D Proline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to model and predict the behavior of molecules at the electronic level. For a molecule like Boc-cis-3-hydroxy-D-proline, DFT calculations offer profound insights into its conformational preferences, electronic properties, and potential for intermolecular interactions.

Computational Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is complex due to the flexibility of the pyrrolidine (B122466) ring and the rotatable bonds of the tert-butoxycarbonyl (Boc) protecting group. Computational conformational analysis, a key application of DFT, systematically explores these degrees of freedom to identify the most stable three-dimensional arrangements of the molecule. This process involves rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES).

The results of such an analysis would typically reveal the preferred puckering of the five-membered proline ring (endo or exo conformations) and the orientation of the Boc group and the hydroxyl substituent. The global minimum on the PES corresponds to the most stable conformer, while other local minima represent other accessible conformations. The energy differences between these conformers are critical for understanding the molecule's dynamic behavior in different environments.

Elucidation of Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential Surfaces

The electronic character of this compound dictates its reactivity. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is another vital output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. For this compound, the MEP surface would highlight electronegative regions, such as around the oxygen atoms of the carboxyl, hydroxyl, and Boc groups, which are susceptible to electrophilic attack. Conversely, electropositive regions, often around hydrogen atoms, indicate sites for potential nucleophilic interaction.

Analysis of Intermolecular Interactions and Dimer Structures

In the solid state and in concentrated solutions, molecules of this compound are likely to engage in intermolecular interactions. DFT can be used to model these interactions, particularly the formation of hydrogen-bonded dimers. The hydroxyl and carboxylic acid groups are prime candidates for forming strong hydrogen bonds. By calculating the geometry and binding energy of various possible dimer structures, researchers can predict the most stable intermolecular arrangements. These theoretical investigations are invaluable for understanding crystallization behavior and the properties of the material in its condensed phases.

Atomic Charge Distribution Analysis

Understanding the distribution of electron density across the atoms of this compound is fundamental to comprehending its chemical properties. DFT calculations, often in conjunction with population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis, can assign partial charges to each atom. This atomic charge distribution provides a quantitative measure of the polarity of different bonds within the molecule and can help to rationalize its reactivity and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

A typical ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts of these signals are indicative of the local electronic environment. For instance, the protons on the pyrrolidine ring would have characteristic chemical shifts influenced by the hydroxyl and Boc groups. The coupling constants (J-values) between adjacent protons, obtained from the splitting patterns of the signals, are particularly informative for determining the stereochemistry and conformation of the ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom gives rise to a separate signal, and its chemical shift is sensitive to its hybridization and the nature of the atoms it is bonded to.

| Analysis Type | Information Gained |

| ¹H NMR | Proton environment, stereochemistry, and conformation |

| ¹³C NMR | Carbon skeleton and functional groups |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms and structural confirmation |

| 2D NMR (NOESY) | Spatial proximity of atoms and solution-state conformation |

Mass Spectrometry (MS) for High-Resolution Characterization and Isomer Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for the characterization of molecules like this compound as it can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula.

In a typical electrospray ionization (ESI) mass spectrum of this compound, one would expect to observe the protonated molecule [M+H]⁺ or other adducts. The high-resolution measurement of this ion's mass would confirm the elemental composition of C₁₀H₁₇NO₅.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting fragment ions. This provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for Boc-protected amines is the loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion corresponding to the carbamic acid. Subsequent loss of carbon dioxide (CO₂) would lead to the protonated cis-3-hydroxy-D-proline. The fragmentation pattern serves as a fingerprint for the molecule and is crucial for its identification, especially in complex mixtures, and for distinguishing it from its isomers.

| Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and determination of molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through controlled fragmentation and identification of characteristic fragment ions. |

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content, complete with data tables and detailed research findings, as stipulated in the instructions. Constructing the article would require access to primary research data that does not appear to be published in the sources accessed.

Future Directions and Emerging Research Frontiers

Development of Novel and More Efficient Stereospecific Synthetic Routes

The synthesis of optically pure 3-hydroxyproline (B1217163) isomers remains a significant area of research due to their presence in natural products and their utility in synthetic chemistry. mdpi.org Current research focuses on developing more efficient, scalable, and stereoselective methods to access compounds like Boc-cis-3-hydroxy-D-proline.

Key strategies being explored include:

Asymmetric Synthesis: New approaches aim to establish the desired stereochemistry early in the synthetic sequence. For instance, strategies using Sharpless asymmetric epoxidation have been investigated to create the chiral centers necessary for producing specific isomers of hydroxyproline (B1673980). mdpi.orgresearchgate.net

Chemoenzymatic Methods: The use of enzymes, such as lipases, offers a powerful tool for achieving high enantioselectivity. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been used in the kinetic resolution of proline precursors, leading to the synthesis of cis-4-hydroxy-D-proline with high diastereoselectivity and enantioselectivity. researchgate.net

Stereodivergent Synthesis: Researchers are developing methods that allow for the selective synthesis of either cis or trans isomers from a common precursor. This often involves the careful selection of reagents and reaction conditions to control the stereochemical outcome of key steps, such as conjugate additions to unsaturated lactams. nih.gov

Starting Material Innovation: While many syntheses start from precursors like glutamic acid or pyroglutamic acid, other readily available starting materials such as D-glucose and β-alanine are being utilized to develop novel and cost-effective synthetic pathways. mdpi.orgresearchgate.net

These advancements are critical for making this compound and its analogs more accessible for research and development.

| Synthetic Strategy | Key Feature | Starting Material Example | Reference |

| Asymmetric Epoxidation | Creates specific chiral centers early in the synthesis. | β-alanine | mdpi.orgresearchgate.net |

| Chemoenzymatic Resolution | Uses enzymes for high enantioselectivity. | Racemic 4-oxo-pyrrolidine diester | researchgate.net |

| Diastereoselective Addition | Controls stereochemistry through conjugate addition. | (S)-pyroglutamic acid | nih.gov |

| Stereodivergent Approach | Allows selective formation of cis or trans isomers. | L-serine | nih.gov |

Exploration of Undiscovered Biological Activities and Novel Therapeutic Modalities

This compound serves as a crucial building block in the development of new pharmaceuticals. chemimpex.comchemimpex.com Its incorporation into peptide structures can enhance stability, influence conformation, and improve bioactivity. chemimpex.comchemimpex.com

Emerging therapeutic applications include:

Neurological Disorders: The ability of this compound to mimic natural amino acids makes it a valuable component in designing therapeutics targeting neurological pathways. chemimpex.com

Targeted Protein Degradation: Hydroxyproline derivatives are central to the design of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com Specifically, they are key components of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is hijacked by PROTACs to induce the degradation of specific target proteins. acs.org Research into fluorinated versions of hydroxyproline highlights the potential for fine-tuning binding affinity and cellular activity. acs.org

Antibody-Drug Conjugates (ADCs): The compound is used as a component in non-cleavable linkers for ADCs, which are designed to deliver potent cytotoxic agents directly to cancer cells. medchemexpress.com

Anticancer Agents: Conjugates of proline analogs with other molecules, such as ferrocene, have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines like MCF-7 and HeLa. mdpi.com

Future research will likely uncover new biological targets and therapeutic uses for peptides and small molecules containing the this compound scaffold.

Advanced Structural Biology Investigations on Peptide Conjugates and Protein Interactions

The conformation of the proline ring and the cis/trans isomerization of the preceding amide bond are critical determinants of peptide and protein structure and function. mdpi.commdpi.comnih.gov The hydroxyl group in this compound adds another layer of complexity and control.

Advanced structural biology techniques are being used to probe these effects:

X-ray Crystallography: This technique provides high-resolution structural data of molecules in the solid state, confirming stereochemistry and revealing detailed information about bond angles and intermolecular interactions. acs.orgdundee.ac.uk Crystallographic studies of fluorinated hydroxyproline derivatives have provided insights into how substituents affect the pyrrolidine (B122466) ring pucker, a key factor in molecular recognition. acs.orgdundee.ac.uk

Computational Modeling: Quantum mechanical calculations and density functional theory (DFT) are used to predict the conformational preferences of proline derivatives. acs.org These computational studies help to rationalize experimental observations and guide the design of new molecules with desired structural properties. acs.org

These investigations are crucial for understanding how the incorporation of this compound influences peptide folding, stability, and interaction with biological targets like enzymes and receptors. chemimpex.comacs.org

Integration of this compound in Novel Advanced Materials and Biotechnology Applications

The unique structural features of this compound are being leveraged in materials science and biotechnology. chemimpex.comchemimpex.com Its ability to induce specific secondary structures in peptides is particularly valuable.

Emerging applications in this area include:

Biomaterials: The compound is utilized in the design of novel biomaterials where controlled peptide conformation is essential for function. chemimpex.com This includes the development of hydrogels, scaffolds for tissue engineering, and other materials where self-assembly is directed by specific peptide structures.

Drug Delivery Systems: By incorporating this amino acid derivative, researchers can create more stable and effective drug delivery vehicles. chemimpex.com The conformational constraints it imposes can protect peptide drugs from degradation and control their release profile.

Cosmetic Formulations: The properties of hydroxyproline derivatives are being explored for use in advanced skincare products. chemimpex.com Their potential to enhance skin hydration and elasticity is of particular interest in the development of anti-aging formulations. chemimpex.com

The integration of this compound into these fields is expected to lead to the creation of sophisticated materials and technologies with enhanced performance and functionality.

Refinement and Innovation in Analytical Techniques for Comprehensive Characterization and Quantification

Accurate characterization and quantification are essential for the synthesis and application of this compound. While standard techniques are well-established, there is ongoing refinement and innovation in analytical methodology.

| Analytical Technique | Application for this compound | Typical Data Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of stereoisomers. | Purity ≥ 99% chemimpex.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of stereochemistry. chemimpex.com | 1H and 13C NMR spectra confirm the chemical structure. chemicalbook.com |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Molecular Weight: ~231.25 g/mol chemimpex.comsigmaaldrich.com |

| Optical Rotation / Polarimetry | Confirmation of enantiomeric purity. | [α]D20 = +95 ± 2º (c=1 in CHCl3) chemimpex.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, O-H). | Provides characteristic absorption bands for functional groups. |

Future directions in this area involve the development of more sensitive and high-throughput analytical methods. Chiral chromatography techniques are continuously being improved to achieve better separation of complex diastereomeric mixtures. Furthermore, advanced mass spectrometry methods, such as ion mobility-mass spectrometry, could provide deeper insights into the gas-phase conformation of peptides containing this residue, complementing solution-phase NMR studies.

Q & A

Basic: What are the key steps for synthesizing Boc-cis-3-hydroxy-D-proline with high enantiomeric purity?

Answer:

Synthesis typically involves stereoselective hydroxylation of a protected proline derivative followed by Boc (tert-butoxycarbonyl) protection. Critical steps include:

- Hydroxylation optimization : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to ensure cis-3-hydroxy configuration .

- Protection strategy : Introduce the Boc group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP to minimize racemization .

- Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, monitoring purity via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirming enantiomeric excess (≥98%) by chiral HPLC .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify the cis-3-hydroxy configuration via coupling constants (J = 3–5 Hz for adjacent protons) and Boc-group signals (δ ~1.4 ppm for tert-butyl) .

- IR spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and carbonyl (1690–1710 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 246.12 m/z) .

- X-ray crystallography (optional): Resolve absolute stereochemistry for critical studies .

Advanced: How does this compound influence peptide secondary structure compared to non-hydroxylated proline analogs?

Answer:

Experimental design should include:

- Conformational analysis : Synthesize model peptides (e.g., poly-Pro helices) and compare circular dichroism (CD) spectra to assess helical stability .

- Molecular dynamics (MD) simulations : Parameterize force fields using hydroxyproline torsional angles to predict steric effects on peptide folding .

- Contradiction resolution : If literature reports conflicting stability trends (e.g., destabilization vs. stabilization), re-evaluate solvent conditions (e.g., aqueous vs. organic) and peptide length .

Advanced: What methodological challenges arise when analyzing stereochemical inconsistencies in reactions involving this compound?

Answer:

Common pitfalls and solutions:

- Racemization during synthesis : Optimize reaction temperature (<0°C) and avoid prolonged exposure to acidic/basic conditions .

- Analytical limitations : Use chiral stationary phases in HPLC and corroborate with 2D-NMR (e.g., NOESY for spatial proximity of hydroxyl/proton groups) .

- Data interpretation : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to reassess hypotheses if contradictory results emerge, such as unexpected diastereomer formation .

Basic: What storage conditions are optimal for this compound to prevent degradation?

Answer:

- Short-term : Store at 0–6°C in a desiccator to avoid moisture-induced Boc-group cleavage .

- Long-term : Aliquot in amber vials under argon at -20°C; monitor stability via biannual HPLC purity checks (>95%) .

Advanced: How to design a kinetic study to evaluate this compound’s role in asymmetric catalysis?

Answer:

- Control experiments : Compare reaction rates with and without the compound under identical conditions (solvent, temperature) .

- Data collection : Use stopped-flow UV-Vis spectroscopy to track enantioselectivity (kcat/KM) and quantify turnover frequency (TOF) .

- Statistical rigor : Apply ANOVA to assess significance (p < 0.05) across triplicate trials, reporting confidence intervals for catalytic efficiency .

Advanced: How to address low reproducibility in this compound-mediated peptide couplings?

Answer:

- Troubleshooting workflow :

- Documentation : Follow Beilstein Journal guidelines to detail all experimental variables in supplementary materials .

Basic: What are the ethical considerations when publishing studies involving this compound?

Answer:

- Data transparency : Share raw NMR/MS files in repositories like Zenodo to enable independent verification .

- Attribution : Cite foundational methods (e.g., Laemmli’s SDS-PAGE for peptide analysis, if applicable) and avoid redundant data presentation .

- Conflict of interest : Disclose funding sources (e.g., reagent grants) in the acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.